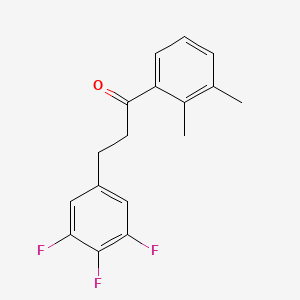

2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Beschreibung

2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone derivative characterized by a propiophenone backbone substituted with methyl groups at the 2' and 3' positions of one phenyl ring and a 3,4,5-trifluorophenyl moiety attached to the propanone chain.

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-10-4-3-5-13(11(10)2)16(21)7-6-12-8-14(18)17(20)15(19)9-12/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRQHLKWVFQVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645011 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-98-5 | |

| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions.

Industrial Production Methods

In industrial settings, the production of 2’,3’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2’,3’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2’,3’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone has numerous scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2’,3’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets and pathways within biological systems. The trifluorophenyl group plays a crucial role in its activity, influencing its binding affinity and specificity for target molecules. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Observations :

- Electron Effects : Methoxy (OCH₃) and chloro (Cl) substituents alter electronic properties significantly. Methoxy groups enhance polarity, while chloro groups increase electron-withdrawing effects, impacting reactivity and solubility .

- Fluorine Content : Compounds with trifluorophenyl groups (e.g., target and 2',4'-difluoro analog) exhibit higher electronegativity and metabolic stability due to fluorine’s strong C-F bonds .

Commercial and Research Relevance

- Drug Development: Fluorinated propiophenones are explored as kinase inhibitors or tubulin-binding agents in oncology .

- Material Science : High fluorine content improves thermal stability, making these compounds candidates for specialty polymers .

Biologische Aktivität

2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-00-2) is a chemical compound with notable structural features that suggest potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H15F3O

- Molecular Weight : 292.3 g/mol

- IUPAC Name : 1-(2,3-dimethylphenyl)-3-(3,4,5-trifluorophenyl)-1-propanone

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Case Studies and Research Findings

The following table summarizes key findings from studies related to the biological activity of compounds structurally similar to this compound:

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : The compound may alter the expression of cyclins and other proteins involved in cell cycle regulation, leading to growth inhibition in cancer cells.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by increasing pro-apoptotic factors while decreasing anti-apoptotic signals.

- Cytokine Modulation : The ability to modulate cytokine production suggests potential use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.